(E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one
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Overview
Description
(E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one typically involves the reaction of 4-ethoxybenzaldehyde with 6-methyl-4H-chromen-4-one under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an aldol condensation to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, with the reaction mixture being heated to reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives .
Scientific Research Applications
(E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of (E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by activating specific signaling pathways. The compound may also inhibit certain enzymes or receptors involved in disease progression .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(4-Hydroxystyryl)-6-methyl-4H-chromen-4-one
- (E)-3-(4-Methoxystyryl)-6-methyl-4H-chromen-4-one
- (E)-3-(4-Nitrostyryl)-6-methyl-4H-chromen-4-one
Uniqueness
(E)-3-(4-Ethoxystyryl)-6-methyl-4H-chromen-4-one is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially improve its interaction with biological targets compared to its analogs .
Properties
Molecular Formula |
C20H18O3 |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
3-[(E)-2-(4-ethoxyphenyl)ethenyl]-6-methylchromen-4-one |
InChI |
InChI=1S/C20H18O3/c1-3-22-17-9-6-15(7-10-17)5-8-16-13-23-19-11-4-14(2)12-18(19)20(16)21/h4-13H,3H2,1-2H3/b8-5+ |
InChI Key |
KINDWWSKGDYHOH-VMPITWQZSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C2=COC3=C(C2=O)C=C(C=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC2=COC3=C(C2=O)C=C(C=C3)C |
Origin of Product |
United States |
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